Enantiomeric Purity: (S)-TFA Salt vs Racemic Free Base – Stereochemical Differentiation
The TFA salt (CAS 200274-80-2) is derived from the (S)-enantiomer and retains the stereochemical integrity of L-phenylalanine cyclohexylamide. The free base (CAS 17186-53-7) exhibits a specific optical rotation of [α]D²⁴ = +40 ± 2° (c = 1% in MeOH) . In contrast, the racemic or stereochemically unspecified form (CAS 92698-80-1) is supplied at ≥95% purity with no optical rotation specification, indicating a mixture of (R)- and (S)-enantiomers . This difference is functionally critical: in the Obrecht et al. (1995) chiral auxiliary protocol, the (S)-enantiomer enables resolution of racemic α,α-disubstituted amino acids into optically pure (R)- and (S)-forms, while a racemic auxiliary would produce inseparable diastereomeric mixtures [1].
| Evidence Dimension | Stereochemical identity and optical rotation |
|---|---|
| Target Compound Data | (S)-enantiomer TFA salt (CAS 200274-80-2); free base [α]D²⁴ = +40 ± 2° (c = 1% in MeOH); purity ≥99% (TLC) for free base from Chem-Impex |
| Comparator Or Baseline | Racemic/unspecified free base (CAS 92698-80-1); purity ≥95%; no optical rotation specification |
| Quantified Difference | Enantiopure (S) vs racemic mixture; ≥4% purity differential; presence vs absence of measurable optical activity |
| Conditions | Optical rotation measured at 24°C, c = 1% in methanol (free base); TLC purity assessment |
Why This Matters
Enantiopurity is a binary decision criterion for chiral auxiliary applications: the racemate cannot deliver the diastereoselective resolution that the (S)-enantiomer achieves, directly impacting synthetic route feasibility.
- [1] Obrecht D, Karajiannis H, Lehmann C, Schönholzer P, Spiegler C, Müller K. L-Phenylalanine Cyclohexylamide: A simple and convenient auxiliary for the synthesis of optically pure α,α-disubstituted (R)- and (S)-amino acids. Helvetica Chimica Acta. 1995;78(3):563-580. View Source
